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Compound of Interest

Compound Name: O-Desmethyl Urapidil

CAS No.: 91453-03-1

Cat. No.: B144119

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of O-Desmethyl Urapidil, a key

metabolite of the antihypertensive drug Urapidil. As a crucial reference standard in

pharmaceutical research and development, a thorough understanding of its chemical and

pharmacological properties is essential for accurate analytical method development, metabolic

studies, and impurity profiling. This document moves beyond a simple recitation of facts to

provide actionable insights and detailed methodologies grounded in established scientific

principles.

Introduction: The Significance of a Metabolite
O-Desmethyl Urapidil emerges from the in vivo biotransformation of Urapidil, a peripherally

acting α1-adrenoceptor antagonist and a centrally acting 5-HT1A receptor agonist used in the

management of hypertension.[1][2][3] The study of such metabolites is a cornerstone of drug

development, providing critical information on a drug's efficacy, safety, and pharmacokinetic

profile. O-Desmethyl Urapidil, while a minor metabolite in humans, plays a significant role in
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preclinical studies and is an important impurity to monitor during the synthesis of the parent

drug.[1] Its presence and biological activity necessitate its characterization and the availability

of a high-purity reference standard for analytical and pharmacological investigations.[1]

Physicochemical Properties: A Foundation for
Analysis
A precise understanding of the physicochemical properties of O-Desmethyl Urapidil is
fundamental for the development of robust analytical methods and for predicting its behavior in

biological systems.

Core Chemical Identity
Property Value Source

CAS Number 91453-03-1 [4]

IUPAC Name

6-((3-(4-(2-

hydroxyphenyl)piperazin-1-

yl)propyl)amino)-1,3-

dimethylpyrimidine-2,4(1H,3H)-

dione

[4]

Molecular Formula C₁₉H₂₇N₅O₃ [4][5]

Molecular Weight 373.46 g/mol [4][5]

Spectroscopic and Physical Data
While comprehensive, publicly available datasets for the following properties are limited, high-

purity reference standards of O-Desmethyl Urapidil are commercially available from suppliers

such as SynThink and Simson Pharma.[6] These suppliers typically provide a complete

Certificate of Analysis with detailed spectroscopic data.

Melting Point: Not publicly available. Expected to be a crystalline solid.

Solubility: Solubility data is not widely published. Based on the structure, it is expected to

have some solubility in organic solvents like DMSO and methanol.
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pKa: The pKa value is not readily available in the literature. The presence of a phenolic

hydroxyl group and basic nitrogen atoms suggests it will have both acidic and basic pKa

values.

Spectroscopic Data:

¹H and ¹³C NMR: Detailed NMR data is provided with the purchase of a reference

standard. The spectra would confirm the presence of the uracil, piperazine, and

hydroxyphenyl moieties.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak

corresponding to the molecular weight and a fragmentation pattern characteristic of the

molecule's structure.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for the

functional groups present, such as N-H, O-H, C=O, and C-N bonds.

Synthesis and Manufacturing Considerations
The synthesis of O-Desmethyl Urapidil is not as extensively documented as that of its parent

compound, Urapidil. However, a plausible synthetic route involves the O-demethylation of

Urapidil.

Conceptual Synthetic Workflow

Urapidil O-Demethylation
(e.g., BBr₃ or HBr) O-Desmethyl Urapidil Purification

(e.g., Chromatography)
High-Purity

O-Desmethyl Urapidil

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of O-Desmethyl Urapidil from Urapidil.

Proposed Laboratory-Scale Synthesis Protocol
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Objective: To synthesize O-Desmethyl Urapidil via demethylation of Urapidil. This protocol is a

general guideline and should be optimized for specific laboratory conditions.

Materials:

Urapidil

Boron tribromide (BBr₃) or Hydrobromic acid (HBr)

Dichloromethane (DCM) or a suitable inert solvent

Methanol

Sodium bicarbonate solution

Silica gel for column chromatography

Appropriate deuterated solvents for NMR analysis

Procedure:

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve Urapidil in anhydrous DCM.

Demethylation: Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on

the chosen reagent). Slowly add a solution of BBr₃ in DCM or concentrated HBr. The choice

of reagent and temperature is critical to avoid side reactions.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified

time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC).

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition

of methanol at a low temperature.

Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

Extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, Mass

Spectrometry, and IR spectroscopy to confirm its identity and purity.

Pharmacological Profile: A Biologically Active
Metabolite
While O-Desmethyl Urapidil is a minor metabolite in humans, it exhibits significant biological

activity, which is crucial to consider in both preclinical and clinical contexts.

Mechanism of Action
Like its parent compound, O-Desmethyl Urapidil is an antagonist at α1-adrenoceptors.[7]

Blockade of these receptors in vascular smooth muscle leads to vasodilation and a reduction in

blood pressure.

Receptor Binding and Potency
A key study by Zech and colleagues (1989) investigated the α1-adrenoceptor antagonist

potency of Urapidil and its metabolites.[7] The pA₂ value, a measure of antagonist potency, was

determined for O-Desmethyl Urapidil.

Compound
α1-Adrenoceptor
Antagonism (pA₂ value)

Source

Urapidil 7.02 [7]

O-Desmethyl Urapidil (M2) 6.79 [7]

p-Hydroxylated Urapidil (M1) 5.69 [7]

These results indicate that O-Desmethyl Urapidil possesses a potent α1-adrenoceptor

antagonist activity, comparable to that of Urapidil.[7] Information regarding its binding affinity to

5-HT1A receptors is not readily available in the literature, which represents a potential area for

further research.
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In Vivo Effects
In vivo studies in rats have shown that O-Desmethyl Urapidil can lower blood pressure to a

similar extent as Urapidil, although with a shorter duration of action.[7]

Metabolism and Pharmacokinetics
The formation of O-Desmethyl Urapidil is a result of the phase I metabolism of Urapidil.

Metabolic Pathway

Urapidil Cytochrome P450
(CYP) Enzymes O-Desmethyl UrapidilO-Demethylation

Click to download full resolution via product page

Caption: Metabolic conversion of Urapidil to O-Desmethyl Urapidil.

The O-demethylation of the methoxy group on the phenyl ring of Urapidil is catalyzed by the

cytochrome P450 (CYP) enzyme system.[1][8] While the specific CYP isoforms responsible for

this transformation have not been definitively identified in the literature, CYP3A4, CYP2D6, and

CYP2C9 are common enzymes involved in the metabolism of many drugs and are potential

candidates.[9][10]

Species Differences
There are notable quantitative differences in the metabolism of Urapidil across species. In

humans, the primary metabolite is p-hydroxylated Urapidil, with O-Desmethyl Urapidil being a

minor metabolite.[7] In contrast, O-Desmethyl Urapidil is a more significant metabolite in rats.

[7] These species-specific differences are a critical consideration when extrapolating preclinical

data to humans.

Analytical Methodologies: Quantification and
Characterization
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The accurate quantification of O-Desmethyl Urapidil in various matrices is essential for

pharmacokinetic studies, impurity profiling, and quality control.

Recommended Analytical Technique: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-

MS/MS) is the method of choice for the sensitive and selective quantification of O-Desmethyl
Urapidil in biological matrices such as plasma.[11][12]

Step-by-Step UPLC-MS/MS Protocol for Plasma Samples
Objective: To provide a detailed, self-validating protocol for the quantification of O-Desmethyl
Urapidil in human plasma. This method should be fully validated according to regulatory

guidelines before implementation.

Materials:

Human plasma (with anticoagulant, e.g., K₂EDTA)

O-Desmethyl Urapidil reference standard

A suitable internal standard (IS), such as a stable isotope-labeled O-Desmethyl Urapidil
(e.g., O-Desmethyl Urapidil-d4)[13]

Acetonitrile (ACN)

Methanol (MeOH)

Formic acid (FA)

Water (UPLC-grade)

UPLC system with a reverse-phase column (e.g., C18)

Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

Standard and QC Sample Preparation:
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Prepare stock solutions of O-Desmethyl Urapidil and the IS in a suitable solvent (e.g.,

methanol).

Prepare a series of calibration standards and quality control (QC) samples by spiking

known concentrations of O-Desmethyl Urapidil into blank human plasma.

Sample Preparation (Protein Precipitation):

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add the internal

standard solution.

Add a protein precipitating agent, such as acetonitrile (typically in a 3:1 or 4:1 ratio of ACN

to plasma).

Vortex mix thoroughly for approximately 1 minute.

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated

proteins.

Transfer the supernatant to a clean tube or a 96-well plate.

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

Reconstitute the residue in the mobile phase.

UPLC Conditions:

Column: A sub-2 µm particle size reverse-phase column (e.g., Acquity UPLC HSS T3).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient Elution: Develop a gradient elution program to achieve good separation of O-
Desmethyl Urapidil and the IS from endogenous plasma components.

Flow Rate: A typical flow rate for UPLC is 0.4-0.6 mL/min.

Injection Volume: 5-10 µL.
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MS/MS Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

O-Desmethyl Urapidil: Determine the precursor ion (e.g., [M+H]⁺) and a stable product

ion.

Internal Standard: Determine the precursor and product ions for the IS.

Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and

collision energy for maximum signal intensity.

Data Analysis:

Integrate the peak areas for O-Desmethyl Urapidil and the IS.

Calculate the peak area ratio of the analyte to the IS.

Construct a calibration curve by plotting the peak area ratio against the nominal

concentration of the calibration standards using a weighted linear regression model.

Determine the concentration of O-Desmethyl Urapidil in the QC and unknown samples

from the calibration curve.

Method Validation
The analytical method must be validated for:

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte

and IS.

Linearity: The range over which the assay is accurate and precise.

Accuracy and Precision: Intra- and inter-day variability.
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Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.

Recovery: The efficiency of the extraction process.

Stability: Stability of the analyte in plasma under various storage and handling conditions

(freeze-thaw, short-term, long-term).

Conclusion and Future Directions
O-Desmethyl Urapidil is a biologically active metabolite of Urapidil with significant α1-

adrenoceptor antagonist activity. A thorough understanding of its chemical properties,

synthesis, pharmacology, and analysis is critical for researchers and drug development

professionals. While much is known, further research into its 5-HT1A receptor binding affinity

and the specific CYP450 isoforms responsible for its formation would provide a more complete

picture of its role in the overall pharmacological profile of Urapidil. The methodologies outlined

in this guide provide a solid foundation for conducting such investigations with scientific rigor.

References
Ramage, A. G. (1991). The mechanism of the sympathoinhibitory action of urapidil: role of 5-
HT1A receptors. British journal of pharmacology, 102(4), 998–1002.
van Zwieten, P. A. (1989). Pharmacologic profile of urapidil. The American journal of
cardiology, 64(7), 1D-6D.
Saxena, A., Kumar, A., N., S., & Shanmuganathan, D. (2014). Quantification of urapidil in
human plasma using ultra performance liquid chromatography–electrospray ionization mass
spectrometry (UPLC–MS/MS) for pharmacokinetic study in healthy indian volunteers.
Journal of Pharmaceutical and Biomedical Analysis, 96, 23-28.
Lapalus, P., Klemm, K., & Alla, P. (1985). [3H]5-methyl-urapidil labels 5-HT1A receptors and
alpha 1-adrenoceptors in the rat CNS. In vitro binding and autoradiographic studies. Journal
of receptor research, 5(2-3), 207-21.

DrugFuture. Urapidil. [Link]

Gross, G., Hanft, G., & Kolassa, N. (1987). Urapidil and some analogues with hypotensive
properties show high affinities for 5-hydroxytryptamine (5-HT) binding sites of the 5-HT1A
subtype and for alpha 1-adrenoceptor binding sites. Naunyn-Schmiedeberg's archives of
pharmacology, 336(6), 597–601.

Naarini Molbio Pharma. Urapidil. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/product/b144119/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-o-desmethyl-urapidil-cas-91453-03-1
https://www.drugfuture.com/chemdata/urapidil.html
https://www.naarinimolbio.com/product/urapidil
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144119?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Global Substance Registration System. O-DESMETHYL URAPIDIL. [Link]

Hanft, G., & Gross, G. (1989). Subclassification of alpha 1-adrenoceptor recognition sites by
urapidil derivatives and other selective antagonists. British journal of pharmacology, 97(3),
691–700.
Zech, K., Eltze, M., & Koenig, E. (1989). Biotransformation of urapidil: metabolites in serum
and urine and their biological activity in vitro and in vivo. Journal of cardiovascular
pharmacology, 13 Suppl 1, S23-31.

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC

COMPOUNDS. [Link]

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Newman-Tancredi, A., Chaput, C., Verrièle, L., & Millan, M. J. (1997). 5-HT1A receptor
agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant
and native tissue systems. British journal of pharmacology, 120(4), 731–738.
Lee, H. S., Kang, I. M., Lee, H. W., & Lee, K. T. (2011). Quantification of urapidil, α-1-
adrenoreceptor antagonist, in plasma by LC-MS/MS: validation and application to
pharmacokinetic studies. Journal of pharmaceutical and biomedical analysis, 54(3), 648–
652.

Pharmaffiliates. Urapidil-impurities. [Link]

Lotusfeet Pharma. O-Desmethyl Urapidil 91453-03-1. [Link]

Doods, H. N., Boddeke, H. W., Kalkman, H. O., Hoyer, D., Mathy, M. J., & van Zwieten, P. A.
(1989). Evidence for the interaction of urapidil with 5-HT1A receptors in the brain leading to a
decrease in blood pressure. The American journal of cardiology, 63(6), 36C-39C.
Google Patents. CN104262264A - New preparation technique of urapidil hydrochloride.
Google Patents. CN102443152A - Urapidil drug intermediates 1,3-dimethyl-6- (3-
hydroxypropyl) amino uracil synthesis method.
Böcker, S., & Dührkop, K. (2016). Novel Methods for the Analysis of Small Molecule
Fragmentation Mass Spectra. Metabolites, 6(1), 6.
Jacobs, B. A., Rosing, H., de Vries, N., & Beijnen, J. H. (2016). Development and validation
of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in
human plasma. Journal of pharmaceutical and biomedical analysis, 128, 407–413.

Taylor & Francis. Urapidil – Knowledge and References. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b144119/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-o-desmethyl-urapidil-cas-91453-03-1
https://gsrs.ncats.nih.gov/substance/XQ3VKB98VS
https://www.chemguide.co.uk/analysis/masspec/fragmentation.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules(Organic_Chemistry)/Instrumental_Analysis/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.pharmaffiliates.com/en/urapidil-impurities
https://www.benchchem.com/product/b144119/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-o-desmethyl-urapidil-cas-91453-03-1
https://www.lotusfeetpharma.com/product/o-desmethyl-urapidil
https://www.taylorfrancis.com/chapters/mono/10.1201/9781315372135-115/urapidil-kenneth-broadley
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144119?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. 1 H and 13 C chemical shifts of uracil. [Link]

Jacobs, B. A., Rosing, H., de Vries, N., & Beijnen, J. H. (2016). Development and validation
of a rapid and sensitive UPLC-MS/MS method for determination of uracil and dihydrouracil in
human plasma. Journal of pharmaceutical and biomedical analysis, 128, 407–413.
Chen, S. (2007). Improvement of the Synthesis of Urapidil. Journal of Chemical Engineering
of Chinese Universities, 21(4), 698-702.
Hanft, G., & Gross, G. (1989). 5-Methyl-urapidil discriminates between subtypes of the alpha
1-adrenoceptor. European journal of pharmacology, 169(2-3), 305–308.

Axios Research. O-Desmethyl Urapidil - CAS - 91453-03-01. [Link]

Martin, E., & Dehon, E. (2012). Development and validation of a UPLC/MS method for a
nutritional metabolomic study of human plasma. Metabolomics, 8(5), 845–856.
Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., Kuzman, D., Guenther, S.,
Winnen, B., Schroeder, M., & Preissner, R. (2010). SuperCYP: a comprehensive database
on Cytochrome P450 enzymes including a tool for analysis of CYP-drug interactions.
Kenny, J. R., & Blue, J. W. (2005). Comparative Alpha-1 Adrenoceptor Subtype Selectivity
and Functional Uroselectivity of Alpha-1 Adrenoceptor Antagonists. The Journal of urology,
174(2), 776–780.
La-Beck, N. M., & Jean, G. W. (2023). Impact of Cytochrome P450 Enzymes on the Phase I
Metabolism of Drugs. International journal of molecular sciences, 24(10), 8683.

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized

compounds. [Link]

ChemBK. urapidil. [Link]

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism:
regulation of gene expression, enzyme activities, and impact of genetic variation.
Pharmacology & therapeutics, 138(1), 103–141.
Tracy, T. S., Korzekwa, K. R., Gonzalez, F. J., & Wainer, I. W. (1996). Cytochrome P450
isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. British
journal of clinical pharmacology, 42(5), 649–655.

Semantic Scholar. Determination of Infrared, Raman, (1H and13C)-NMR Spectra andDensity

of State of Nateglinide Oral Antidiabetic Drug. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.researchgate.net/figure/1-H-and-13-C-chemical-shifts-of-uracil_tbl2_319488390
https://www.benchchem.com/product/b144119/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-o-desmethyl-urapidil-cas-91453-03-1
https://axiosresearch.com/product/o-desmethyl-urapidil-cas-91453-03-01/
https://www.rsc.org/suppdata/c9/ra/c9ra07682a/c9ra07682a1.pdf
https://www.chembk.com/en/chem/urapidil
https://www.semanticscholar.org/paper/Determination-of-Infrared%2C-Raman%2C-(1H-and13C)-NMR-Spectra-of-Nateglinide-Oral-Antidiabetic-Drug-Al-Otaibi-Al-Ghamdi/8e04e9c7c2b5b3a3d5e3f4e2f9d8e1c1b1d0c1b1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144119?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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